
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole
Descripción general
Descripción
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H18N2OSi and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Halogenation of Protected Imidazoles :
- Matthews, Whitten, & MccarthyJames (1987) showed that 2,2′-Bi-1H-imidazole, when protected with [2-(trimethylsilyl)ethoxy]methyl, yields monohalogenated derivatives upon treatment with halogenating agents. This has implications for the synthesis of various halogenated imidazole compounds.
Protecting Group in Lithiation Reactions :
- Fugina, Holzer, & Wasicky (1992) Fugina, Holzer, & Wasicky (1992) described the use of [2-(trimethylsilyl)ethoxy]methyl as a protecting group in lithiation reactions of pyrazoles and 1,2,4-triazoles, highlighting its utility in the synthesis of heterocyclic compounds.
Synthesis of Cyano-Substituted Carboxyimidazoles :
- Wall, Schubert, & IlligCarl (2008) Wall, Schubert, & IlligCarl (2008) reported the synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate, a monocyano-substituted 2-carboxyimidazole. This demonstrates its role in introducing functional groups to the imidazole ring.
Carbodesilylation in Organic Synthesis :
- Effenberger, Roos, Ahmad, & Krebs (1991) Effenberger, Roos, Ahmad, & Krebs (1991) described the carbodesilylation of trimethylsilyl-substituted imidazoles, which is important in the synthesis of various hydroxyalkyl-substituted imidazoles and acylimidazoles.
Generation of Reactive Acyl Species :
- Ohta, Hayakawa, & Okamoto (1985) Ohta, Hayakawa, & Okamoto (1985) demonstrated the generation of reactive acyl species from 1-methyl-2-(1′-cyano-1′-trimethylsilyloxy)alkyl-1H-imidazoles, relevant for synthesizing acylated compounds.
Deprotection and Functionalization of Imidazoles :
- Torregrosa, Pastor, & Yus (2007) Torregrosa, Pastor, & Yus (2007) studied the isoprene-catalysed lithiation of 1-substituted imidazoles, showing the utility of [2-(trimethylsilyl)ethoxy]methyl in producing 1H-imidazole and 2-functionalised imidazoles.
Synthesis and Characterization of Imidazole Derivatives :
- Orhan, Kose, Alkan, & Öztürk (2019) Orhan, Kose, Alkan, & Öztürk (2019) explored the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives, highlighting the role of trimethylsilyl-protected imidazole compounds in synthesizing biologically active molecules.
Use as a Leaving Group in Organic Synthesis :
- Vorbrüggen (1983) Vorbrüggen (1983) demonstrated the utility of trimethylsilylation in activating various moieties, leading to the synthesis of diverse imidazole derivatives.
Propiedades
IUPAC Name |
2-(imidazol-1-ylmethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)7-6-12-9-11-5-4-10-8-11/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBYSXRGWSURGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

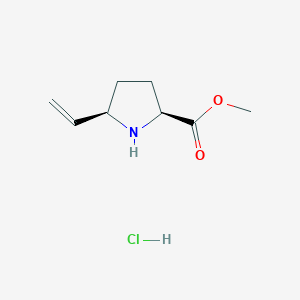
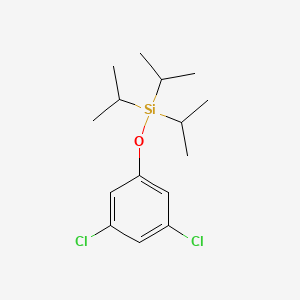
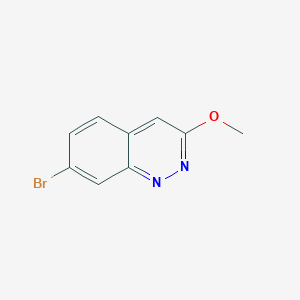
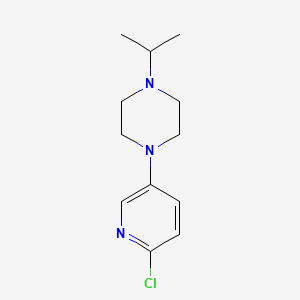


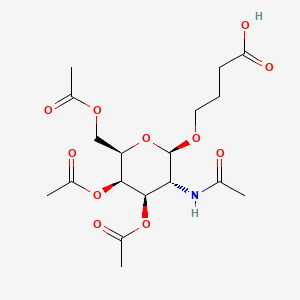
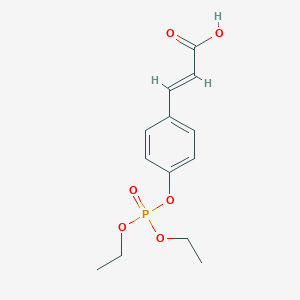
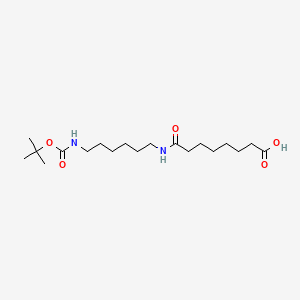




![ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B8264128.png)